molecular formula C9H11BrN2O3 B3049819 Ethyl 2-(3-bromo-6-methyl-2-oxopyrazin-1(2H)-yl)acetate CAS No. 221136-66-9

Ethyl 2-(3-bromo-6-methyl-2-oxopyrazin-1(2H)-yl)acetate

Cat. No. B3049819
M. Wt: 275.1 g/mol
InChI Key: NHAOOSRGGOXZGW-UHFFFAOYSA-N
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Patent
US06011038

Procedure details

A stirred slurry of 505 mg (2.38 mmol) of 7-3 and 756 mg (2.64 mmol) of phosphorous oxybromide in 1.7 mL of CHCl3 was stirred at 50° C. under a slow stream of Ar for 1.5 h, then allowed to cool to rt overnight. The reaction mixture was diluted with CHCl3 and ice water, basified with NH4OH, and extracted with CHCl3. The combined organic layers were dried over Na2SO4, treated with activated carbon, filtered and concentrated to give 7-4 as an orange colored solid: 1H NMR (CDCl3) δ 7.06 (s, 1H), 4.77 (s, 2H), 4.27 (q, 2H, 7.2 Hz), 2.24 (s, 3H), 1.31 (t, 3H, 7.2 Hz).
Name
Quantity
505 mg
Type
reactant
Reaction Step One
Quantity
756 mg
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH2:6][N:7]1[C:12]([CH3:13])=[CH:11][N:10]=[C:9](O)[C:8]1=[O:15])=[O:5])[CH3:2].P(Br)(Br)([Br:18])=O.[NH4+].[OH-]>C(Cl)(Cl)Cl>[Br:18][C:9]1[C:8](=[O:15])[N:7]([CH2:6][C:4]([O:3][CH2:1][CH3:2])=[O:5])[C:12]([CH3:13])=[CH:11][N:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
505 mg
Type
reactant
Smiles
C(C)OC(=O)CN1C(C(=NC=C1C)O)=O
Name
Quantity
756 mg
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
1.7 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
ADDITION
Type
ADDITION
Details
treated with activated carbon
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(N(C(=CN1)C)CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.